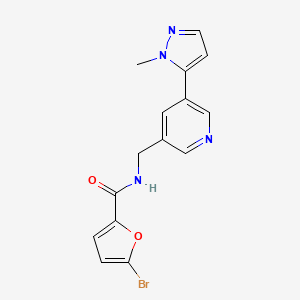

5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O2/c1-20-12(4-5-19-20)11-6-10(7-17-9-11)8-18-15(21)13-2-3-14(16)22-13/h2-7,9H,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYYQCPTQKIUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and 1,3-diketones under acidic or basic conditions.

Coupling Reactions: The pyrazole derivative is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the pyrazole-pyridine intermediate through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)

Reducing Agents: NaBH4, LiAlH4

Coupling Reagents: EDCI, DCC, palladium catalysts for cross-coupling

Major Products

Oxidation: Formation of epoxides or hydroxylated derivatives

Reduction: Formation of amines or alcohols

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide could be explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Key Observations :

- The bromo substituent in the target compound differentiates it from nitro derivatives (e.g., Compound 22a), which may alter electronic properties and metabolic stability .

- Unlike trifluoromethyl-containing analogs (), the target lacks strong electron-withdrawing groups, which may reduce binding affinity but improve solubility .

Physicochemical Properties

Limited data exists for the target compound, but inferences can be drawn from structurally related molecules:

Biological Activity

5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound incorporates a bromine atom, a pyrazole ring, and a furan carboxamide structure, which contribute to its diverse pharmacological properties.

| Property | Value |

|---|---|

| Common Name | 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide |

| CAS Number | 2034559-78-7 |

| Molecular Formula | C₁₅H₁₃BrN₄O₂ |

| Molecular Weight | 361.19 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Coupling with Pyridine : The pyrazole derivative is coupled with a pyridine derivative using palladium-catalyzed cross-coupling techniques.

- Formation of the Furan Ring : The furan ring is synthesized and then coupled with the previously formed intermediate through amide bond formation.

Anticancer Properties

Recent studies indicate that compounds containing pyrazole and furan moieties exhibit notable anticancer activities. For instance, various derivatives of pyrazoles have been shown to inhibit the growth of several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC₅₀ (µM) |

|---|---|---|

| N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | MCF7 | 0.46 |

The mechanism by which 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide exerts its biological effects is not yet fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This interaction may lead to therapeutic effects, particularly in cancer treatment.

Additional Biological Activities

Beyond anticancer properties, derivatives of this compound may also exhibit anti-inflammatory and antimicrobial activities, making them valuable candidates for further research in drug development.

Study on Antitumor Activity

In a recent study published in Molecules, researchers evaluated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. The study found that certain derivatives exhibited significant growth inhibition, suggesting their potential as anticancer agents. Specifically, compounds with similar structural frameworks to 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide showed promising results against MCF7 and A549 cell lines.

In Vitro Studies

In vitro studies have demonstrated that compounds with the pyrazole-furan structure can induce apoptosis in cancer cells. For example, a derivative was reported to cause significant cell death in NCI-H460 cells at concentrations as low as 0.39 µM.

Q & A

Q. What are the established synthetic routes for 5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-2-carboxamide?

The synthesis typically involves multi-step processes, starting with substituted pyrazole or pyridine precursors. For example:

- Step 1 : Bromination of a furan or pyridine intermediate (e.g., using PBr₃ or NBS) to introduce the bromo group .

- Step 2 : Coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, to attach the 1-methylpyrazole moiety to the pyridine core .

- Step 3 : Amide bond formation between the furan-2-carboxylic acid derivative and the pyridylmethylamine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Key intermediates should be purified via column chromatography and validated by NMR and LC-MS.

Q. What analytical techniques are used for structural characterization?

- X-ray crystallography : Resolves 3D conformation and confirms stereochemistry, as demonstrated in studies of analogous pyrazole-carboxamide derivatives .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and coupling patterns (e.g., distinguishing pyrazole C-H from pyridine protons) .

- FT-IR : Validates functional groups (amide C=O stretch at ~1650 cm⁻¹, furan ring vibrations at ~1500 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .

Q. How is preliminary pharmacological screening conducted for this compound?

- In vitro assays : Evaluate binding affinity to target receptors (e.g., kinase inhibition assays) using fluorescence polarization or SPR .

- Cytotoxicity profiling : Test against cell lines (e.g., HEK293, HeLa) via MTT assays at concentrations ranging from 1 nM to 100 μM .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid using HPLC to determine pharmacokinetic liabilities .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of intermediates?

- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) for coupling efficiency. reports a 20% yield increase with Pd(OAc)₂/XPhos .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency compared to THF .

- Temperature control : Lowering reaction temperatures (e.g., 0°C→RT) minimizes side reactions during bromination .

Q. How to resolve contradictions in biological activity data across assays?

- Assay validation : Cross-check results using orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) .

- Purity analysis : Verify compound integrity (>98% by HPLC) to rule out degradation products .

- Cell line specificity : Compare activity in primary vs. immortalized cells; for example, notes differential cytotoxicity in cancer vs. normal cells .

Q. What computational methods support mechanistic studies of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability and identify key interaction residues .

- QSAR modeling : Corrogate substituent effects (e.g., bromo vs. chloro) on activity using datasets from analogous compounds .

Q. How to design derivatives to improve metabolic stability?

- Bioisosteric replacement : Substitute the furan ring with thiophene or oxadiazole to reduce CYP450-mediated oxidation .

- Prodrug strategies : Introduce ester or phosphate groups to enhance solubility and delay hepatic clearance .

- Metabolite identification : Use LC-MS/MS to profile Phase I/II metabolites in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.